5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid
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Overview
Description
5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid: Quinoline derivatives are widely recognized for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid typically involves multi-step reactions. One common method is the Doebner-Miller reaction, which involves the condensation of aniline derivatives with aldehydes in the presence of acidic catalysts . Another approach is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with carbonyl compounds under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation techniques to enhance reaction rates and yields. Microwave-assisted synthesis has been shown to reduce reaction times significantly while maintaining high yields . Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid involves the inhibition of topoisomerase IIα, which leads to the disruption of DNA replication and cell division . This inhibition induces apoptosis in cancer cells, making it a potential anticancer agent . The compound also interacts with other molecular targets, such as histone deacetylases, which play a role in gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-phenylquinoline-4-carboxylic Acid: Lacks the bromine atom but shares similar biological activities.
7-Chloro-6-fluoro-2-phenylquinoline-4-carboxylic Acid: Contains a chlorine atom instead of bromine, exhibiting different reactivity and biological properties.
2-Phenylquinoline-4-carboxylic Acid: Lacks both bromine and fluorine atoms, used as a precursor for various quinoline derivatives.
Uniqueness
5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and biological activities.
Properties
Molecular Formula |
C16H9BrFNO2 |
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Molecular Weight |
346.15 g/mol |
IUPAC Name |
5-bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9BrFNO2/c17-15-11(18)6-7-12-14(15)10(16(20)21)8-13(19-12)9-4-2-1-3-5-9/h1-8H,(H,20,21) |
InChI Key |
OVQPZJMUZZXWTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)C(=C(C=C3)F)Br |
Origin of Product |
United States |
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